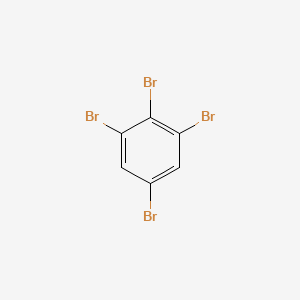

1,2,3,5-Tetrabromobenzene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,3,5-tetrabromobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFCYPZKFQPCOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073924 | |

| Record name | Benzene, 1,2,3,5-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-89-9 | |

| Record name | 1,2,3,5-Tetrabromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetrabromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,5-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,2,3,5-tetrabromo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,5-TETRABROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ06522EF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Bromination and Dehalogenation Processes Involving Tetrabromobenzenes

Reaction Mechanisms in Electrophilic Aromatic Substitution (EAS) of Aromatic Systems

Electrophilic aromatic substitution is a cornerstone of organic synthesis, providing a primary method for preparing aryl bromides. mdpi.com These compounds are valuable intermediates in the production of a wide array of chemicals, from pharmaceuticals to materials science. mdpi.comsolubilityofthings.com The mechanism of EAS, denoted as SEAr, involves the attack of an aromatic ring on an electrophile. wikipedia.org

Theoretical Analysis of Positional Selectivity in Bromination

The orientation of incoming substituents in electrophilic aromatic bromination is a subject of extensive theoretical and experimental investigation. nih.govresearchgate.net Theoretical calculations, such as ab initio methods, are crucial for understanding the inherent positional selectivity, as they can provide quantitative insights that are challenging to obtain experimentally. mdpi.comnih.gov These calculations often agree well with experimental observations. nih.govresearchgate.net

The selectivity of bromination is heavily influenced by the electronic properties of the substituents already present on the benzene (B151609) ring. libretexts.org Electron-donating groups (EDGs) generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) direct them to the meta position. nih.govstackexchange.com This selectivity can be explained by the stability of the carbocation intermediate formed during the reaction. libretexts.org For instance, the bromination of anisole (B1667542), which has an electron-donating methoxy (B1213986) group, predominantly yields the para and ortho isomers. libretexts.orgmsu.edu Conversely, the bromination of nitrobenzene (B124822), which has an electron-withdrawing nitro group, requires more forceful conditions and primarily produces the meta isomer. msu.edu

Several theories, including valence bond theory, resonance theory, and frontier molecular orbital theory, have been employed to explain this positional selectivity. nih.gov Calculations of electrostatic potentials, charge distribution, electrophile affinity, and local ionization energy have all contributed to a deeper understanding of these reactions. nih.gov

Characterization of Key Intermediates (e.g., σ-complexes, Wheland intermediates, π complexes, radical ion pairs)

The generally accepted mechanism for electrophilic aromatic substitution proceeds through a series of key intermediates. mdpi.comnih.gov The reaction typically begins with the formation of a π-complex between the aromatic ring and the electrophile. nih.govrsc.org This initial complex may or may not be directly involved in the rate-determining step and its formation is usually a rapid and reversible process. mdpi.comnih.gov

Following the π-complex, a more stable intermediate known as a σ-complex, or Wheland intermediate, is formed. wikipedia.orgnih.govrsc.orglumenlearning.com This cationic intermediate, also referred to as an arenium ion, is characterized by the electrophile being attached to the benzene ring via a new sigma bond, which disrupts the aromaticity of the ring. wikipedia.orgrutgers.edu The formation of the σ-complex is typically the slow, rate-determining step of the reaction because it involves the loss of aromatic stability. lumenlearning.comrutgers.edulibretexts.org The σ-complex is stabilized by resonance, with the positive charge delocalized over the remaining sp²-hybridized carbons of the ring. libretexts.orglumenlearning.comrutgers.edu

The final step of the EAS mechanism is the rapid loss of a proton from the σ-complex, which restores the aromaticity of the ring and yields the final substituted product. lumenlearning.comlibretexts.orgnumberanalytics.com While the σ-complex is a widely accepted intermediate, some studies suggest that under certain conditions, particularly in nonpolar solvents, the reaction may proceed through a concerted, single transition state without the formation of a stable arenium ion intermediate. researchgate.netnih.govnih.gov The potential involvement of radical ion pairs has also been considered, though their role is not always central to the primary reaction pathway. nih.govresearchgate.net

Influence of Catalysts and Reaction Conditions on Reaction Pathway and Selectivity

Catalysts and reaction conditions play a pivotal role in determining the pathway and selectivity of electrophilic aromatic bromination. wku.edunsf.gov Since molecular bromine itself is often not electrophilic enough to react with aromatic rings, catalysts are typically required to activate the bromine molecule. lumenlearning.comrutgers.edu

Catalysts:

Lewis Acids: Strong Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly used catalysts. lumenlearning.comrutgers.edugoogle.com They function by coordinating with a bromine molecule, polarizing the Br-Br bond and creating a more potent electrophile. rutgers.edu Iron powder is also frequently used, as it reacts with bromine to form FeBr₃ in situ. lumenlearning.com

Iodine: Iodine can act as a catalyst by forming iodine bromide (IBr), which is a more effective brominating agent than molecular bromine. gla.ac.uk

Zeolites: These microporous materials can induce high para-selectivity in the bromination of certain substrates due to their shape-selective properties. mdpi.comnih.govwipo.int

Other Systems: A variety of other catalytic systems have been developed to achieve regioselective bromination, including tetraalkylammonium tribromides for phenols, N-bromosuccinimide (NBS) on silica (B1680970) gel, and in situ generation of bromine using systems like Cu(NO₃)₂/HBr/O₂/H₂O. mdpi.comnih.gov

Reaction Conditions:

Solvent: The choice of solvent can influence the reaction. For example, some reactions are carried out in solvents like carbon disulfide, which is unreactive. msu.edu Ionic liquids have also been explored as media for highly regioselective brominations. mdpi.comnih.gov

Temperature: The reaction temperature must be carefully controlled. For instance, the bromination of nitrobenzene requires heating to 140 °C with a ferric catalyst, whereas the nitration of the same compound proceeds at a lower temperature. msu.edu

Pressure: Some polybromination processes are conducted under autogenous pressure in a closed vessel to achieve rapid and extensive bromination. google.com

The interplay of these factors allows for the control of both the rate and the regioselectivity of the bromination, enabling the synthesis of specific isomers. gla.ac.ukresearchgate.net For example, the bromination of anisole is very fast and requires mild conditions to avoid polysubstitution. msu.edu In contrast, deactivating substrates like nitrobenzene necessitate harsher conditions. msu.eduwku.edu

Dehalogenation Mechanisms of Polybrominated Benzene Analogs

The cleavage of carbon-halogen bonds, or dehalogenation, is a significant reaction in both synthetic chemistry and surface science. rsc.org It holds potential for applications ranging from detoxification to the fabrication of novel nanomaterials. rsc.org

On-Surface Dehalogenation Studies (e.g., on Ag(111) surfaces)

On-surface dehalogenation, particularly on single-crystal metal surfaces like silver (Ag(111)), has emerged as a powerful technique for constructing carbon-based nanostructures through a bottom-up approach. rsc.orgrsc.org This method allows for the direct visualization of reaction pathways and intermediates using techniques like scanning tunneling microscopy (STM). researcher.liferesearchgate.netrsc.org

Studies on the dehalogenation of symmetric polyhalogenated benzenes on Ag(111) have revealed that the process often occurs sequentially. researcher.liferesearchgate.netrsc.org The interaction between the polybrominated benzene molecules and the silver surface can be controlled by factors such as the deposition temperature and subsequent annealing. rsc.orgresearchgate.net This controlled dehalogenation can lead to the formation of organometallic intermediates where the carbon atoms of the benzene ring form bonds with silver adatoms. mdpi.com The structure of the initial self-assembled layer of molecules on the surface can also influence the dehalogenation pathway, sometimes leading to dissymmetric reactions. acs.org

Sequential Debromination Processes and Intermediate Visualization

The use of STM has enabled the real-space visualization of the stepwise removal of bromine atoms from polybrominated benzenes. rsc.orgrsc.orgresearcher.liferesearchgate.netrsc.org For example, in the case of 1,2,4,5-tetrabromobenzene (B48376) on Ag(111), the debromination process can lead to the formation of organometallic dimers, trimers, and eventually extended networks. rsc.org

The sequence of bromine removal can be influenced by the substitution pattern of the starting molecule. rsc.orgresearchgate.net By carefully controlling the annealing temperature, it is possible to isolate and characterize various organometallic intermediates formed during the debromination process. rsc.orgresearchgate.net These intermediates represent distinct stages in the reaction pathway, providing a detailed understanding of the activation of multiple C-Br bonds within the same molecule. rsc.org This sequential debromination offers a strategy for the controlled, bottom-up fabrication of complex nanostructures on surfaces. rsc.org Similar sequential debromination has also been observed in microbial systems and with nanoscale zerovalent iron, where different congeners of polybrominated diphenyl ethers are formed as intermediates. frontiersin.orgnih.gov

Radical-Mediated Debromination Pathways and Graphene Formation from Perbrominated Precursors

The transformation of perbrominated aromatic compounds, such as hexabromobenzene (B166198), into graphene proceeds through successive free-radical C(sp²)–C(sp²) coupling reactions. chinesechemsoc.org This process is energetically driven by the formation of fused six-membered ring systems and a stable inorganic byproduct, such as sodium bromide when sodium metal is used as the reducing agent. chinesechemsoc.org The reaction progresses in a step-growth manner, starting from the molecular precursor to larger "graphene molecules" and finally to graphene. chinesechemsoc.org The stability of the growing graphene structure is enhanced by the efficient delocalization of spin throughout the large π-conjugated system. chinesechemsoc.org

While the primary pathway involves C-C coupling, minor side reactions with oxygen, which is a diradical, can occur if air is not completely excluded during the solvothermal conditions. chinesechemsoc.org The synthesis of graphene nanoribbons can also be achieved from monomeric precursors through a process involving thermal annealing to induce di-radicalization, followed by polymerization and intramolecular cyclo-dehydrogenation. universiteitleiden.nl

Aryne Generation from Tetrabromobenzene Precursors

Polyhalogenated benzenes, including 1,2,4,5-tetrabromobenzene, are valuable precursors for the generation of arynes, which are highly reactive intermediates. researchgate.nethku.hk The treatment of 1,2,4,5-tetrabromobenzene with organolithium reagents, such as n-butyllithium, can generate aryne intermediates. uni-regensburg.de These reactive species can then be trapped by dienes in Diels-Alder reactions. researchgate.nethku.hk

For instance, 1,2,4,5-tetrabromobenzene can serve as a precursor to a 1,4-diaryne equivalent. researchgate.net The reaction of 1,2,4,5-tetrabromobenzene with n-butyllithium at low temperatures in the presence of furan (B31954) leads to the formation of cycloadducts, demonstrating the in-situ generation of the aryne. uni-regensburg.dewikipedia.org The regioselectivity of aryne generation from polyhalogenated benzenes can be influenced by the specific halogen atoms and the reaction conditions employed. hku.hkwikipedia.org

The generation of arynes is not limited to ortho-dihaloarenes. The position of the resulting "triple bond" in the benzene ring can be controlled by the substitution pattern of the precursor. wikipedia.orgwiley-vch.de For example, when the leaving group and a substituent are meta to each other, the regiochemical outcome of aryne formation depends on the electronic nature of the substituent. wikipedia.org

Table 1: Aryne Generation and Trapping from Tetrabromobenzene Precursors

| Precursor | Reagent | Trapping Agent | Product Type | Reference |

|---|---|---|---|---|

| 1,2,4,5-Tetrabromobenzene | n-Butyllithium | Furan | Diels-Alder Adduct | researchgate.nethku.hkuni-regensburg.de |

| 1-Bromo-2-fluorobenzene | Magnesium | - | Benzyne (B1209423) | wikipedia.org |

| 2-(Trimethylsilyl)phenyl triflate | Fluoride source | - | Benzyne | wikipedia.org |

Computational Chemistry Approaches in Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights that complement experimental findings.

Density Functional Theory (DFT) Applications to Bromination Reaction Profiles

Density Functional Theory (DFT) has been extensively used to study the electrophilic aromatic bromination of benzene and its derivatives. researchgate.netrsc.orgrsc.org DFT calculations, for instance at the ωB97X-D/cc-pVTZ level of theory, have been employed to construct reaction profiles for both direct substitution and addition-elimination pathways. researchgate.netrsc.org These studies have shown that the bromination reaction often proceeds preferentially through an addition-elimination mechanism rather than a direct substitution, and typically without the formation of a stable, charged Wheland intermediate. rsc.orgrsc.org

The influence of solvents on the reaction mechanism has also been investigated using implicit solvent models. researchgate.netrsc.org For example, calculations have shown that a non-polar solvent can influence the energetic barrier of the rate-determining step. rsc.org Furthermore, DFT has been used to rationalize the high kinetic order of Br₂ observed in some bromination reactions, suggesting the involvement of bromine clusters in the transition state. rsc.orgresearchgate.netnih.gov

Table 2: DFT Functionals and Basis Sets Used in Bromination Studies

| System | DFT Functional | Basis Set | Focus of Study | Reference |

|---|---|---|---|---|

| Benzene, Anisole, Nitrobenzene | ωB97X-D | cc-pVTZ | Mechanistic and regioselective insights | researchgate.netrsc.org |

| Benzene | B3LYP+D3 | 6-311++G(2d,2p) | Role of bromine clusters | nih.gov |

| Benzene | M06-2X, M08-HX, ωB97X-D, B2GP-PLYP | - | Comparison of functional performance | doi.org |

| Benzene | B3LYP | 6-31G(d), 6-31+G(d) | Reaction with Br₂ and 2Br₂ | acs.org |

Ab Initio Calculations for Reactivity and Selectivity Predictions

Ab initio calculations are instrumental in understanding and predicting the reactivity and selectivity of bromination reactions. mdpi.comnih.gov These methods have been used to analyze the charge distribution in arenium ion intermediates, providing a quantitative basis for the observed positional selectivity in electrophilic aromatic bromination. mdpi.comresearchgate.net The calculations indicate that the electron deficiency in the arenium ion follows the order para > ortho > meta, which aligns with the directing effects of various substituents. mdpi.comresearchgate.net

Energy differences between isomeric products have also been calculated using ab initio methods to explain high para/ortho selectivity in reactions like the bromination of anisole. mdpi.comresearchgate.net Furthermore, ab initio studies have been employed to investigate the reaction pathways of benzene with bromine, considering both addition and substitution mechanisms. acs.orgresearchgate.net The reliability of different ab initio methods, such as the CR-CC(2,3) method, has been assessed for describing the bond-breaking process in the transition state of bromination reactions. doi.org

Investigation of Germylenoid Intermediates in Tetrabromobenzene Reactions

Computational studies have shed light on the role of germylenoid intermediates in reactions involving tetrabromobenzenes. For instance, it has been pointed out that in the addition reaction of 1,2,4,5-tetrabromobenzene with a dilithiogermane, a germylenoid intermediate, Tbt(Dip)GeLiBr, plays a significant role. tubitak.gov.tr

Theoretical investigations on germylenoids, such as H₂GeLiF, have been conducted using ab initio and DFT methods to understand their structure, stability, and reactivity. tubitak.gov.trresearchgate.net These studies have explored the insertion reactions of germylenoids with various substrates, identifying precursor complexes, transition states, and intermediates along the reaction pathway. researchgate.net The calculated potential energy surfaces provide a detailed mechanism for the formation of germanium-containing compounds. tubitak.gov.trresearchgate.net

Advanced Spectroscopic and Computational Characterization of Tetrabromobenzenes

Vibrational Spectroscopy Analysis of Tetrabromobenzene Crystalline Phases

Vibrational spectroscopy, including Raman and infrared techniques, is a powerful tool for probing the molecular and lattice vibrations within the crystalline phases of tetrabromobenzenes. These vibrations are sensitive to molecular symmetry, intermolecular forces, and crystal packing, making spectroscopy ideal for studying polymorphism.

Raman Spectroscopy for Polymorphic Forms (e.g., β and γ phases of 1,2,4,5-Tetrabromobenzene)

While specific studies on the polymorphic forms of 1,2,3,5-tetrabromobenzene are not extensively detailed in the reviewed literature, the isomer 1,2,4,5-tetrabromobenzene (B48376) (TBB) serves as an excellent and well-documented model. TBB is known for its thermosalient effect, a phenomenon where crystals jump upon heating due to a structural phase transition. researchgate.net This behavior is linked to a temperature-induced polymorphic change from the low-temperature β phase to the high-temperature γ phase. researchgate.netrsc.org

Raman spectroscopy has been instrumental in studying this transition. unimore.it High-quality Raman spectra for both the β and γ forms have been obtained, allowing for the assignment of specific vibrational features to each polymorph. rsc.orgrsc.org The β phase is stable at room temperature, but transitions to the γ polymorph between 39-46°C. researchgate.netresearchgate.net Low-frequency Raman spectroscopy combined with solid-state density functional theory (ss-DFT) simulations has been used to investigate the mechanism of this phase transition. rsc.orgunimore.itrsc.org

A key discovery from these studies is the identification of a low-frequency rotational mode at 15.5 cm⁻¹ (at 291 K) in β-TBB that acts as a gateway for the polymorphic transition to γ-TBB. rsc.orgrsc.org This mode initiates the storage of mechanical strain that is subsequently released during the thermosalient event. rsc.org Computational mapping of the potential energy surface along this vibrational coordinate revealed that a 2.40 kJ mol⁻¹ energy barrier separates the two polymorphs. rsc.orgrsc.org

Experimental and Calculational Assignment of Internal and Lattice Vibrational Modes

Detailed studies on 1,2,4,5-Tetrabromobenzene have provided comprehensive assignments of its 30 intramolecular vibrational modes. unl.eduresearchgate.net These assignments are achieved through a combination of polarized single-crystal Raman measurements and normal-mode calculations based on a valence force field derived from other halogenated benzenes. unl.eduresearchgate.net The excellent agreement between experimental data and calculations confirms the assignments of Raman-active modes. unl.edu

The vibrational modes of molecular crystals are categorized as external (lattice) modes, which arise from intermolecular forces, and internal modes, which are characteristic of the molecule's covalent bonds. unl.edu In 1,2,4,5-TBB, there is a significant energy separation between these two types of modes. unl.edu The assignment of totally symmetric (a_g) modes, which are typically intense in Raman spectra, was confirmed by analogy to assignments for 1,2,4,5-tetrachlorobenzene (B31791) (TCB). unl.edu The less intense, non-totally symmetric modes were assigned with the aid of normal coordinate analysis. unl.eduresearchgate.net

Piezomodulated Raman Spectroscopy for Anharmonicity and Strain-Induced Coupling Studies

Piezomodulated Raman (PR) spectroscopy is a specialized technique that directly probes the anharmonicity of vibrational modes in crystals by applying a modulated uniaxial stress. unl.edu This method has been applied to 1,2,4,5-tetrabromobenzene to determine strain-induced coupling constants for both lattice and molecular modes. unl.edu These constants are a quantitative measure of modal anharmonicities and are related to the first anharmonic term in the potential energy expansion. unl.edu

The study on 1,2,4,5-TBB was motivated by its high compressibility, which allows for the generation of strains large enough for PR detection. unl.edu The experiments revealed that the lattice modes of TBB are significantly coupled by the induced strains, with the effects being dependent on the direction and symmetry of the strain. unl.edu In contrast, the investigated molecular modes were less coupled and generally showed less anharmonic response. unl.edu This technique provides a way to investigate the anisotropy of the anharmonic crystal potential, offering deeper insight into the intermolecular forces governing the crystal's properties. unl.edu

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for elucidating the structure of crystalline and amorphous solids. For the tetrabromobenzene isomers, NMR provides information on the local chemical environment of the carbon and hydrogen atoms.

For this compound, 13C NMR spectral data are available, which can aid in confirming its molecular structure. nih.gov More detailed applications of the technique are demonstrated in studies of its isomers. For instance, solid-state NMR data, in conjunction with X-ray diffraction, were used to identify a non-equilibrium intermediate structure in the photomechanical response of 1,2,4,5-tetrabromobenzene derivatives. researchgate.net This highlights the power of ssNMR in characterizing transient or intermediate states that are not easily captured by other methods.

X-ray Diffraction Studies of Tetrabromobenzene Crystal Structures

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. Extensive XRD studies have been conducted on the polymorphic forms of 1,2,4,5-tetrabromobenzene. cnea.gob.ar

The β and γ phases of 1,2,4,5-TBB both crystallize in the monoclinic space group P2₁/c, with two molecules per unit cell located at inversion centers. cnea.gob.ar Despite the similar crystal structures, their lattice parameters and molecular arrangements show distinct differences, which are reflected in their different vibrational spectra. cnea.gob.ar High-pressure XRD studies have also been performed to understand the material's behavior under compression, which is relevant to understanding the thermosalient effect. nih.gov Modern diffractometers have enabled the collection of high-quality data that allows for anisotropic crystal-structure refinement without restraints, even at high pressures. nih.gov

High-Resolution Mass Spectrometry for Photodegradation Product Identification

High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC), is essential for identifying the products of chemical degradation. Photodegradation is a major environmental degradation pathway for many brominated compounds. diva-portal.org

Studies on the photodegradation of hexabromobenzene (B166198) (HBB) have shown that it can debrominate to form various lower-brominated species, including pentabromobenzene, tetrabromobenzene, and tribromobenzene. diva-portal.orgresearchgate.net HRMS is crucial for identifying these products, as it can distinguish between compounds with very similar mass-to-charge ratios. diva-portal.org The isotopic pattern of bromine is a key signature used in the identification of these degradation products. diva-portal.org Similarly, tetrabromobenzenes have been identified as products during the pyrolysis of commercial flame retardants like decabromodiphenyl ether (DeBDE). who.int These studies demonstrate the utility of HRMS in tracking the fate of polybrominated benzenes in the environment and during thermal processes.

Theoretical and Computational Spectroscopy of Tetrabromobenzenes

Solid-State Density Functional Theory (DFT) for Vibrational Analysis and Potential Energy Surfaces

There is no available research detailing the use of solid-state DFT to analyze the vibrational modes or to map the potential energy surfaces of crystalline this compound. In contrast, extensive studies on the 1,2,4,5-isomer have utilized these methods to investigate polymorphic phase transitions and thermosalient behavior. researchgate.netresearchgate.netrsc.org

Normal Mode Calculations for Vibrational Assignments

Specific normal mode calculations for the vibrational assignment of the infrared or Raman spectra of this compound are not found in the reviewed literature. This type of analysis, which correlates calculated frequencies with specific atomic motions, has been performed for other brominated benzene (B151609) derivatives but not for this specific isomer. nih.gov

Crystal Engineering and Polymorphism of Tetrabromobenzenes

The Thermosalient Effect in Tetrabromobenzenes

Microscopic Basis of Crystal Mechanical Motion and Self-Actuation

There is currently no specific research available on the microscopic basis of crystal mechanical motion and self-actuation in 1,2,3,5-tetrabromobenzene. Studies on other molecular crystals have shown that these behaviors are often linked to phase transitions that induce strain within the crystal lattice, leading to macroscopic movement. However, without experimental data on the crystal packing and intermolecular interactions of this compound, the potential for such phenomena remains purely speculative.

Control of Thermosalient Behavior in Nanocrystals and Microfibers

The thermosalient behavior, or "jumping" of crystals upon heating, is a well-documented phenomenon in the isomer 1,2,4,5-tetrabromobenzene (B48376). Research on this isomer has explored how its phase transition from a low-temperature β-phase to a high-temperature γ-phase can be manipulated. However, there is no corresponding research on the thermosalient properties of this compound, nor any studies on how such behavior might be controlled in its potential nanocrystals or microfibers.

Crystal Growth and Morphology Control in Tetrabromobenzene Systems

Detailed methodologies for the controlled growth of this compound crystals and the manipulation of their morphology are not described in the available literature. For other crystalline materials, control over crystal growth is crucial for tailoring their physical properties. The lack of such studies for this compound limits the potential for its application in materials science.

Investigation of Molecular Alloys and Tunable Phase Transitions in Tetrabromobenzenes

The formation of molecular alloys has been successfully demonstrated with 1,2,4,5-tetrabromobenzene, where it has been co-crystallized with 1,2,4,5-tetrachlorobenzene (B31791). These studies have shown that the temperature of the thermosalient phase transition can be tuned by varying the composition of the alloy. There are no published investigations into the formation of molecular alloys containing this compound or the possibility of tuning its phase transitions through such methods.

Environmental Transformation Pathways of Polybrominated Benzenes, Including 1,2,3,5 Tetrabromobenzene Analogs

Photodegradation Processes of Brominated Aromatics

Photodegradation is a significant mechanism for the breakdown of many environmental contaminants, including brominated aromatic compounds. diva-portal.org The carbon-bromine (C-Br) bond is weaker than a carbon-chlorine (C-Cl) bond, making polybrominated compounds more susceptible to degradation by light. diva-portal.org This process can occur in both outdoor and indoor environments, although the reaction rates are typically slower indoors due to less direct exposure to sunlight. diva-portal.org

The kinetics of photodegradation for brominated aromatic compounds often follow a pseudo-first-order model. The rate of degradation is significantly influenced by factors such as the wavelength of light, the initial concentration of the compound, and the solvent in which the compound is dissolved. researchgate.net

Studies on novel brominated flame retardants (NBFRs), including hexabromobenzene (B166198) (HBB), provide insight into these kinetics. The degradation rates are fastest under full-spectrum UV light (180-400 nm) and decrease significantly when exposed to only UVA (334-365 nm) or visible light (400-700 nm). researchgate.net An increase in the initial concentration of the contaminant can lead to a decrease in the degradation rate, which may be due to reduced light energy per unit area and competition for photons from intermediate metabolites. researchgate.net

The surrounding solvent also plays a crucial role. For some NBFRs, photodegradation rates were found to be highest in acetone, followed by toluene (B28343), and then n-hexane. researchgate.net Quantum chemical calculations suggest that the energy change associated with electron transfer between the solvent and the brominated compound is a key factor in this solvent effect. researchgate.net For the photodegradation of 1,3,5-tribromobenzene (B165230) in distilled water, a pseudo-first-order reaction rate constant of 0.005/min and a half-life of 140.5 minutes have been reported. chemicalbook.com

Table 1: Photodegradation Kinetics of Selected Brominated Benzenes

| Compound | Solvent/Medium | Rate Constant (k) | Half-life (t½) | Conditions |

|---|---|---|---|---|

| 1,3,5-Tribromobenzene | Distilled Water | 0.005 min⁻¹ | 140.5 min | 250–350 nm lamps |

| Hexabromobenzene (HBB) | Acetone | 0.1702–0.3008 min⁻¹ | - | 180-400 nm light |

| Hexabromobenzene (HBB) | Toluene | 0.0408–0.0534 min⁻¹ | - | 180-400 nm light |

| Hexabromobenzene (HBB) | n-Hexane | 0.0124–0.0299 min⁻¹ | - | 180-400 nm light |

Data sourced from references researchgate.netchemicalbook.com. Note: The data for Hexabromobenzene is presented as a range and is analogous to the behavior of other polybrominated benzenes.

The primary mechanism for the photodegradation of polybrominated benzenes is debromination, specifically through a process called photohydrodehalogenation. diva-portal.orgnih.gov This reaction involves the cleavage of a C-Br bond and its replacement with a hydrogen atom, leading to the formation of lower-brominated congeners. nih.govpatsnap.com For many organobromine compounds, photolysis is a major degradation pathway, with debromination being the principal process. diva-portal.org Research on new brominated flame retardants suggests that a nucleophilic reaction involving the bromine atom on the benzene (B151609) ring is the main photodegradation process. researchgate.net This step-by-step removal of bromine atoms progressively reduces the halogen content of the aromatic compound. patsnap.com

The stepwise debromination of polybrominated benzenes results in a predictable series of lower-brominated products. For 1,2,3,5-tetrabromobenzene, photochemical dehalogenation in an acetonitrile (B52724) solution using natural or artificial sunlight leads to the formation of three distinct tribromobenzene isomers. nih.gov The primary product is 1,3,5-tribromobenzene, followed by 1,2,4-tribromobenzene (B129733) and 1,2,3-tribromobenzene. nih.gov

Similarly, the photodegradation of hexabromobenzene (HBB) has been shown to produce pentabromobenzene, tetrabromobenzenes, and tribromobenzenes. diva-portal.org The transformation of 1,2,4,5-tetrabromobenzene (B48376) in water has been observed to yield 1,2,4-tribromobenzene as a major product. chemicalbook.com

Table 2: Photodegradation Products of this compound in Acetonitrile

| Parent Compound | Photodegradation Product | Relative Product Percentage |

|---|---|---|

| This compound | 1,3,5-Tribromobenzene | 60% (± 2%) |

| 1,2,4-Tribromobenzene | 29% (± 2%) | |

| 1,2,3-Tribromobenzene | 11% (± 1%) |

Data sourced from reference nih.gov.

Microbial Degradation and Biotransformation of Halogenated Aromatics

Microorganisms play a critical role in the environmental fate of halogenated aromatic compounds. They can transform these pollutants through various metabolic pathways, which are broadly categorized as reductive or oxidative.

Under anaerobic (oxygen-deficient) conditions, a key biotransformation pathway for polybrominated aromatics is reductive debromination. nih.gov This process has been observed in diverse environments, including sewage sludge, terrestrial soils, and marine sediments. nih.govbohrium.com In this pathway, the brominated compound is used as an electron acceptor, and a bromine substituent is removed and replaced with a hydrogen atom.

Specific microorganisms, such as certain species of Dehalococcoides, are capable of dehalogenating brominated benzenes. ufz.de For instance, cultures containing Dehalococcoides mccartyi strain CBDB1 have been shown to dehalogenate penta-, tetra-, and tribromobenzenes. ufz.de This microbial process is considered an environmentally friendly technology for the remediation of sites contaminated with polybrominated compounds. nih.gov The process is often slow and can result in the incomplete debromination of the parent compounds, leading to the accumulation of less-brominated, but sometimes more toxic, intermediates. nih.govmagtech.com.cn Reductive dehalogenation of brominated phenolic compounds has also been documented in association with marine sponges, suggesting that this capability is widespread in natural environments where biogenic brominated compounds are prevalent. nih.gov

In aerobic (oxygen-rich) environments, bacteria utilize a different strategy to degrade aromatic hydrocarbons. The initial step involves the destabilization of the stable benzene ring through oxidation. unesp.br This is catalyzed by enzymes known as oxygenases, which incorporate oxygen atoms into the aromatic ring. unesp.brmdpi.com

Monooxygenases and dioxygenases are crucial for this initial attack, hydroxylating the ring to form catechols or related intermediates. unesp.brmdpi.com For example, enzymes like toluene monooxygenase can oxidize a range of aromatic compounds. unesp.br Following this initial oxidation, ring-cleavage enzymes break open the aromatic ring, a critical step leading to further degradation. The resulting linear carbon chains can then be channeled into the central metabolic pathways of the bacteria, such as the Krebs cycle, leading to the complete mineralization of the original pollutant. unesp.br While this pathway is well-established for many aromatic hydrocarbons, the specific enzymes and pathways for the oxidative degradation of this compound are less characterized.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,3-Tribromobenzene |

| 1,2,4,5-Tetrabromobenzene |

| 1,2,4-Tribromobenzene |

| 1,3,5-Tribromobenzene |

| Acetone |

| Benzene |

| Hexabromobenzene (HBB) |

| n-Hexane |

| Pentabromobenzene |

Molecular Mechanisms of Microbial Degradation

Microbial degradation is a key process in the environmental breakdown of polybrominated benzenes. Microorganisms can utilize these compounds as a source of carbon and energy, leading to their transformation and potential detoxification. researchgate.net The primary mechanism involved is reductive debromination, where bromine atoms are sequentially removed from the benzene ring. researchgate.net This process is often carried out by anaerobic bacteria, which use the PBBs as electron acceptors in the absence of oxygen. nih.gov

The initial step in the anaerobic degradation of aromatic compounds like PBBs involves the destabilization of the benzene ring. unesp.br This is followed by dearomatization, which can occur through reductive or oxidative reactions. unesp.br In the case of PBBs, reductive debromination is the dominant initial pathway under anaerobic conditions. researchgate.net This process makes the molecule less halogenated and often more susceptible to further degradation.

Advanced Oxidation Processes (AOPs) for Degradation of Halogenated Aromatics

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). kirj.ee These processes are considered environmentally friendly and are effective for the degradation of highly toxic and recalcitrant halogenated aromatic compounds. sioc-journal.cnrsc.org

Hydroxyl Radical-Mediated Degradation Pathways

Hydroxyl radicals are highly reactive and non-selective, allowing them to oxidize a wide range of organic compounds. wikipedia.org In the context of halogenated aromatics, the hydroxyl radical plays a crucial role in their degradation. sioc-journal.cn The reaction between a hydroxyl radical and a polybrominated benzene can lead to the formation of hydroxylated intermediates. acs.org For instance, the oxidation of 2,4,4′-tribromodiphenyl ether (BDE-28) by OH radicals can result in the formation of hydroxylated dibrominated diphenyl ethers (OH-PBDEs). acs.org These reactions can proceed through direct bromine-substitution or via the formation of OH-adducts. acs.org The degradation of these compounds is often initiated by the abstraction of a hydrogen atom or the addition of the hydroxyl radical to the aromatic ring.

Intrinsic Chemiluminescence Generation during AOPs and Analytical Applications

A fascinating phenomenon observed during the advanced oxidation of halogenated aromatics is the generation of intrinsic chemiluminescence. sioc-journal.cnnih.govacs.org This light emission is directly dependent on the production of hydroxyl radicals. sioc-journal.cnacs.org The proposed mechanism for this chemiluminescence involves the hydroxyl radical-dependent formation of halogenated quinoid intermediates and electronically excited carbonyl species. sioc-journal.cnacs.org

The intensity and time course of the chemiluminescence emission correlate with the degradation of the halogenated aromatic compound. sioc-journal.cn This correlation has led to the development of a rapid, sensitive, and simple chemiluminescence method for quantifying trace amounts of these pollutants and monitoring their real-time degradation kinetics. sioc-journal.cnnih.govacs.org This analytical application has significant implications for environmental monitoring and remediation studies. sioc-journal.cn

Environmental Occurrence and Distribution Studies of Polybrominated Benzenes

Polybrominated benzenes, due to their use as flame retardants, have become widespread environmental contaminants. cdnsciencepub.com They are found in various environmental compartments, including air, water, soil, and sediment. cdnsciencepub.com Their hydrophobic nature and resistance to degradation contribute to their persistence and bioaccumulation in the environment. cdnsciencepub.com

Detection and Quantification in Aquatic and Terrestrial Environmental Compartments

The detection and quantification of polybrominated benzenes in environmental samples require sensitive and selective analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique for the analysis of these compounds. nih.govresearchgate.net For samples with very low concentrations, techniques like gas chromatography with an electron capture detector (GC-ECD) are often employed due to their high sensitivity. nih.gov

Sample preparation is a critical step in the analysis of PBBs from complex environmental matrices. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for water samples. nih.gov The choice of extraction solvent and method depends on the specific characteristics of the sample and the target analytes.

Interactive Data Table: Detection of Polybrominated Benzenes in Environmental Compartments

| Environmental Compartment | Common Detection Methods | Key Findings |

| Air | High-volume air sampling followed by GC-MS analysis. bohrium.com | Lower brominated congeners tend to be more volatile and are often found in the atmosphere. cdnsciencepub.com |

| Water | LLE or SPE followed by GC-MS or GC-ECD analysis. nih.gov | Concentrations can vary significantly depending on proximity to industrial sources and wastewater discharge. nih.gov |

| Sediment | Soxhlet extraction or pressurized liquid extraction followed by GC-MS. researchgate.net | Sediments act as a major sink for PBBs due to their hydrophobicity. diva-portal.org |

| Biota | Tissue extraction and cleanup followed by GC-MS analysis. inchem.org | PBBs can bioaccumulate in organisms, with higher concentrations often found in fatty tissues. who.int |

Identification of Transformation Intermediates in Environmental Systems

Identifying the transformation intermediates of polybrominated benzenes is crucial for understanding their environmental fate and potential toxicity. During degradation processes, a variety of intermediate compounds can be formed.

Interactive Data Table: Transformation Intermediates of Polybrominated Benzenes

| Transformation Pathway | Key Intermediates | Analytical Techniques for Identification |

| Photodegradation | Lower brominated benzenes, Bromophenols. acs.org | GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS). |

| Microbial Degradation | Debrominated benzenes, Hydroxylated benzenes. mdpi.com | GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy. |

| Advanced Oxidation Processes | Hydroxylated polybrominated benzenes, Halogenated quinones. sioc-journal.cnacs.org | GC-MS, High-Performance Liquid Chromatography (HPLC). |

Advanced Applications in Organic Synthesis and Materials Science Utilizing Tetrabromobenzenes

1,2,3,5-Tetrabromobenzene as a Versatile Building Block in Organic Synthesis

This compound is a halogenated aromatic compound that serves as a versatile building block for creating more complex organic molecules. solubilityofthings.com The four bromine substituents significantly alter the compound's properties compared to benzene (B151609), and their specific placement on the ring dictates its reactivity in various chemical reactions. solubilityofthings.com This makes it a valuable intermediate in diverse fields, including medicinal chemistry, fine chemical synthesis, and research and development for materials science. solubilityofthings.comsynhet.com Its utility stems from the ability of the bromine atoms to participate in a range of coupling reactions and to be replaced by other functional groups, allowing for the construction of intricate molecular architectures.

Precursors for Complex Polycyclic Aromatic Compounds and Carbon Architectures

While tetrabromobenzenes are key precursors for complex aromatic structures, the specific isomer used is critical. Much of the documented research in this area focuses on the highly symmetric 1,2,4,5-tetrabromobenzene (B48376) due to its ability to form diaryne intermediates.

The synthesis of complex topologies like molecular belts, collars, and strips often utilizes 1,2,4,5-tetrabromobenzene as a starting material. orgsyn.orgorgsyn.org This isomer can be treated with reagents like butyllithium (B86547) to generate a 1,4-diaryne equivalent in-situ. orgsyn.orgorgsyn.org This highly reactive intermediate can then undergo cycloaddition reactions with dienes, such as furan (B31954), to build up the larger, strained ring systems characteristic of molecular belts. orgsyn.orgorgsyn.orgthieme-connect.com For example, the reaction with furan can produce diepoxide products that are excellent bis-dienophiles, serving as useful starting points for further synthesis. orgsyn.orgorgsyn.org A notable example is the synthesis of a tetraepoxy nanobelt, which begins with the generation of benzyne (B1209423) from 1,2,4,5-tetrabromobenzene. thieme-connect.com While this methodology is well-established for the 1,2,4,5-isomer, specific applications of this compound for these particular complex structures are not prominently documented in available research.

Similar to the synthesis of molecular belts, 1,2,4,5-tetrabromobenzene is a common precursor for linear acenes and iptycenes. orgsyn.orgorgsyn.org The stepwise reaction of this isomer can generate versatile intermediates. For instance, reacting it with half the amount of butyllithium and furan yields a dibromonaphthalene endoxide, which can be used as a benzyne precursor to create unsymmetrical adducts or as a dienophile itself. orgsyn.org These intermediates are foundational for synthesizing larger polycyclic aromatic hydrocarbons, including anthracenes and iptycenes. orgsyn.orgorgsyn.orgd-nb.infoscispace.com The synthesis of various dihalogenated PAHs, which are crucial building blocks, often starts from 1,2,4,5-tetrabromobenzene. d-nb.info The generation of hindered phenanthrenes can be achieved using similar sequences with 1,2,3,4-tetrahaloarenes, which act as 1,3-diaryne equivalents. orgsyn.orgorgsyn.org

Table 1: Representative Synthesis Starting from 1,2,4,5-Tetrabromobenzene

| Starting Material | Reagents | Key Intermediate/Product | Application | Source(s) |

| 1,2,4,5-Tetrabromobenzene | n-Butyllithium, Furan | anti- and syn-1,4,5,8-Tetrahydroanthracene 1,4:5,8-diepoxides | Precursor for acenes, iptycenes, molecular belts | orgsyn.org, orgsyn.org |

| 1,2,4,5-Tetrabromobenzene | n-Butyllithium, Furan (half equivalents) | 6,7-Dibromonaphthalene 1,4-endoxide | Versatile benzyne precursor for unsymmetric adducts | orgsyn.org |

| 1,2,4,5-Tetrabromobenzene | n-Butyllithium, Toluene (B28343) | Benzyne | Diels-Alder reaction to form tetraepoxy nanobelt precursors | thieme-connect.com |

The synthesis of graphene and other 2D carbon materials can be approached through "bottom-up" chemical methods using perhalogenated aromatic molecules. Research has demonstrated the synthesis of few-layer graphene from the reaction of hexabromobenzene (B166198) with sodium metal. chinesechemsoc.org The proposed mechanism proceeds via a free-radical C(sp²)–C(sp²) coupling. chinesechemsoc.org Theoretical calculations support a pathway where hexabromobenzene is sequentially debrominated, forming highly reactive radical species. chinesechemsoc.org One proposed intermediate in this process is a triplet tetrabromobenzene biradical. chinesechemsoc.org Three of these tetrabromobenzene molecules can then couple to form a triphenylene-like structure, which serves as a nucleus for further growth into a graphene sheet. chinesechemsoc.org This mechanism suggests that perbrominated precursors like this compound could potentially be used in similar C-C coupling reactions to generate graphene or graphene-like 2D materials, offering a chemical route to these advanced carbon architectures. chinesechemsoc.org

Integration of Tetrabromobenzenes into Liquid Crystals and Photoconductive Polymers

The rigid structure and reactivity of tetrabromobenzenes make them suitable candidates for incorporation into functional organic materials. The 1,2,4,5-isomer, owing to its symmetrical structure, is used as a precursor for nematic and columnar (discotic) liquid crystals. wikipedia.org For example, it can be used to synthesize molecules with a "board-like" tetrabenzoanthracene core suitable for discotic liquid crystals. wikipedia.org Furthermore, it serves as a starting material in the synthesis of porous conjugated polymers, which have applications in areas like light-harvesting and photocatalysis. rsc.orgmpg.de These polymers are often synthesized via coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atoms of tetrabromobenzene are replaced to build a larger network. rsc.orgmpg.de 1,2,4,5-tetrabromobenzene is also noted as a starting material for photoconductive polymers. researchgate.netresearchgate.net While these applications are established for the 1,2,4,5-isomer, the use of this compound in the synthesis of liquid crystals or photoconductive polymers is not as widely reported.

Development of Molecular Actuators and Dynamic Crystalline Materials based on Tetrabromobenzene Polymorphism

The study of molecular actuators and dynamic crystals, materials that can convert energy into mechanical motion, is a burgeoning field. acs.orgchemrxiv.org This behavior is often linked to polymorphism—the ability of a compound to exist in multiple crystal forms. researchgate.netresearchgate.netrsc.org When a crystal undergoes a phase transition between polymorphs, it can lead to a rapid, anisotropic change in cell volume, resulting in dramatic mechanical effects like jumping or bending. acs.org This phenomenon is known as the thermosalient effect.

The 1,2,4,5-isomer of tetrabromobenzene (TBB) is one of the most extensively studied thermosalient materials. researchgate.netacs.org It undergoes a phase transition from a stable β-phase at room temperature to a γ-phase at higher temperatures (around 30-46°C), which is accompanied by a vigorous jumping or splitting of the crystals. researchgate.netresearchgate.netrsc.org This property makes it a model for developing molecular actuators and an all-organic analogue of a bimetallic strip. acs.orgrsc.org

While the 1,2,4,5-isomer is well-known, research indicates that other isomers, including This compound , also exhibit interesting polymorphic behavior relevant to dynamic materials. researchgate.netacs.org Studies into the polymorphism of this compound suggest its potential for photomechanical motions, where light could be used to trigger the phase transitions and subsequent mechanical response. researchgate.net The investigation of different polymorphs is crucial, as the crystal packing environment dictates the type and extent of the dynamic response. rsc.org Understanding the unique polymorphic transitions of this compound could lead to the design of new smart materials with tunable mechanical responses for applications in sensors and actuators. chemrxiv.orgacs.org

Role in the Synthesis of Porous Organic Polymers and Frameworks

The application of tetrabromobenzene isomers in the synthesis of porous organic polymers (POPs), including conjugated microporous polymers (CMPs) and other frameworks, is a significant area of materials science. These materials are of high interest for applications in gas storage, separation, and catalysis due to their large surface areas and tunable porosity. However, the utility of a specific tetrabromobenzene isomer is highly dependent on its substitution pattern, which dictates the geometry and connectivity of the resulting polymer network.

Within this context, the role of This compound is minimal and not well-documented in the synthesis of porous frameworks when compared to its highly symmetrical isomer, 1,2,4,5-tetrabromobenzene . The structural differences between these isomers are the primary determinant of their suitability as monomers for creating extended, porous networks.

The C2v symmetry of this compound, with its less regular arrangement of reactive bromine sites, does not readily lend itself to the formation of the highly ordered, rigid, and porous structures that are characteristic of materials like covalent organic frameworks (COFs) or high-surface-area CMPs. The polymerization from such asymmetrically substituted monomers tends to result in more amorphous, less defined, and potentially non-porous materials.

In stark contrast, the D2h symmetry of 1,2,4,5-tetrabromobenzene makes it an ideal building block for the construction of porous organic polymers. Its symmetrical, cross-like arrangement of four reactive sites allows for predictable and extensive network formation through various cross-coupling reactions.

Common synthetic strategies that successfully employ 1,2,4,5-tetrabromobenzene include:

Suzuki-Miyaura Polycondensation: This palladium-catalyzed cross-coupling reaction is frequently used to polymerize 1,2,4,5-tetrabromobenzene with di- or multi-topic boronic acids or their esters. For instance, the reaction with 1,4-benzene diboronic acid produces a porous polyphenylene framework with a high surface area. rsc.orgacs.org

Sonogashira-Hagihara Coupling: This reaction involves the coupling of 1,2,4,5-tetrabromobenzene with terminal alkynes, leading to the formation of conjugated polymers with rigid backbones and inherent porosity.

Yamamoto Coupling: Homocoupling or copolymerization of 1,2,4,5-tetrabromobenzene via nickel-catalyzed Yamamoto coupling is another effective method to generate porous polyphenylene networks. rsc.org

Grignard Reagent-based Polymerization: Dehalogenation of 1,2,4,5-tetrabromobenzene using magnesium can form Grignard reagent intermediates that polymerize to create conjugated porous networks. researchgate.net

The resulting polymers from 1,2,4,5-tetrabromobenzene often exhibit high Brunauer-Emmett-Teller (BET) surface areas, which is a critical parameter for applications in gas storage and catalysis.

The table below summarizes representative research findings on the synthesis of porous polymers using the more suitable 1,2,4,5-tetrabromobenzene monomer, illustrating the properties that are sought after in this field but are difficult to achieve with the 1,2,3,5-isomer.

| Monomer 1 | Monomer 2 | Polymerization Reaction | Resulting Polymer | BET Surface Area (m²/g) | Pore Size (nm) |

| 1,2,4,5-Tetrabromobenzene | 1,4-Benzene diboronic acid | Suzuki Polycondensation | PP-CMP | 1083 | 1.56 |

| 1,2,4,5-Tetrabromobenzene | 1,4-Benzene diboronic acid | Suzuki-Miyaura Polycondensation | CP-CMP1 | 597 | - |

| 1,2,4,5-Tetrabromobenzene | - | Grignard Reagent Formation | Ph-CPN-1 | ~360 | - |

Data sourced from studies focused on 1,2,4,5-tetrabromobenzene for illustrative purposes. acs.org

Future Research Directions in 1,2,3,5 Tetrabromobenzene Chemistry

Advancements in Sustainable and Highly Regioselective Synthesis of Tetrabromobenzenes

While methods for the synthesis of tetrabromobenzenes exist, a primary focus for future research will be the development of more sustainable and regioselective synthetic routes. Traditional bromination methods often utilize harsh reagents and can lead to a mixture of isomers, necessitating difficult purification steps. organic-chemistry.orgwikipedia.org

Future advancements are expected in the following areas:

Catalyst Development: The design of novel catalysts that can direct the bromination of benzene (B151609) or partially brominated benzenes to specific positions is a critical area of research. This could involve the use of shape-selective zeolites or tailored transition metal catalysts to achieve high regioselectivity for the 1,2,3,5-isomer.

Green Brominating Agents: Research into environmentally benign brominating agents and reaction conditions will be crucial. This includes exploring the use of solid-supported reagents or electrochemical methods to reduce waste and improve safety. For instance, reagents like N,N,N′,N′-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly[N-bromobenzene-1,3-disulfonylamide] (PBBS) have shown promise for mild and regioselective bromination of aromatic compounds without the need for a catalyst. organic-chemistry.orgthieme-connect.com

A comparative look at existing and potential synthetic strategies is presented in the table below.

| Feature | Traditional Bromination | Future Sustainable Methods |

| Reagents | Excess bromine, strong acids | Catalytic systems, green brominating agents |

| Selectivity | Often low, mixture of isomers | High regioselectivity for desired isomer |

| Conditions | Harsh, high temperatures | Mild, room temperature |

| Byproducts | Significant waste generation | Recyclable catalysts, minimal waste |

Deeper Mechanistic Elucidation of Complex Transformation Pathways and Novel Reactivity

A thorough understanding of the reaction mechanisms involving 1,2,3,5-tetrabromobenzene is essential for controlling its reactivity and designing new synthetic applications. While some reaction pathways are known, many of the more complex transformations remain to be fully elucidated.

Future research will likely focus on:

Computational Modeling: The use of density functional theory (DFT) and other computational methods will be instrumental in mapping potential energy surfaces and identifying transition states for various reactions. This can provide insights into the factors governing regioselectivity and reactivity. For instance, computational mapping has been used to understand the polymorphic phase transition in 1,2,4,5-tetrabromobenzene (B48376). rsc.org

In-situ Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and Raman spectroscopy, can be employed to monitor reactions in real-time, providing valuable data on the formation and consumption of intermediates. rsc.org

Exploration of Unconventional Reactivity: Investigating the reactivity of this compound under non-traditional conditions, such as in flow reactors or under photochemical or electrochemical stimulation, could uncover novel transformation pathways and synthetic possibilities. The sluggish reactivity of tetrabromobenzene under certain conditions, like the Sonogashira coupling, highlights the need for alternative synthetic strategies. nih.gov

Rational Design and Synthesis of Functional Materials Based on this compound Scaffolds

The unique substitution pattern of this compound makes it an intriguing building block for the synthesis of a wide range of functional materials. solubilityofthings.com Its isomer, 1,2,4,5-tetrabromobenzene, has already been explored as a precursor for liquid crystals and fluorescent dyes due to its symmetrical structure. wikipedia.org

Future research in this area will likely involve:

Porous Organic Polymers (POPs): The tetra-functional nature of this compound makes it a suitable monomer for the synthesis of POPs with high surface areas and tunable pore sizes. These materials have potential applications in gas storage, separation, and catalysis.

Organic Electronics: By functionalizing the bromine atoms with various organic moieties, it is possible to create novel organic semiconductors, light-emitting materials, and photovoltaic materials. solubilityofthings.com The pronounced π-conjugation in derivatives of its isomer, 1,2,4,5-tetrabromobenzene, suggests potential for such applications. wikipedia.orgsmolecule.com

Molecular Actuators: The thermosalient effect, or crystal jumping on heating, observed in 1,2,4,5-tetrabromobenzene, suggests that its isomers could also be explored for the development of molecular actuators. rsc.orgresearchgate.net The formation of molecular alloys with compounds like 1,2,4,5-tetrachlorobenzene (B31791) allows for the tuning of the temperature of the thermosalient phase transition. irb.hrrsc.orgrsc.org

| Material Class | Potential Application | Key Properties Derived from Tetrabromobenzene |

| Porous Organic Polymers | Gas storage, catalysis | High cross-linking density, thermal stability |

| Organic Semiconductors | Transistors, solar cells | Tunable electronic properties, self-assembly |

| Liquid Crystals | Displays, sensors | Anisotropic molecular shape, thermal stability |

| Molecular Actuators | Microrobotics, switches | Stimuli-responsive phase transitions |

Development of Innovative Strategies for Environmental Remediation and Detoxification of Brominated Aromatics

Brominated aromatic compounds, including tetrabromobenzenes, are of environmental concern due to their persistence and potential for bioaccumulation. solubilityofthings.com Developing effective methods for their removal from the environment is a critical area of future research.

Key research directions include:

Bioremediation: Identifying and engineering microorganisms or enzymes that can efficiently degrade brominated benzenes is a promising and environmentally friendly approach. researchgate.net While the detoxification of bromobenzene (B47551) has been studied, the specific pathways for tetrabromobenzenes are less understood. nih.gov

Advanced Oxidation Processes (AOPs): The use of AOPs, such as photocatalysis with nanomaterials, can lead to the complete mineralization of brominated aromatics into less harmful substances. researchgate.net

Adsorption Technologies: Developing novel adsorbent materials with high affinity and capacity for capturing tetrabromobenzenes from water and soil is another important strategy. This could involve the use of modified activated carbons, zeolites, or metal-organic frameworks.

The European Chemicals Agency (ECHA) has raised concerns about the environmental impact of aromatic brominated flame retardants, highlighting the need for further research into their environmental fate and remediation. europa.eupinfa.eu

Exploration of Novel Intermolecular Interactions and Their Impact on Material Properties

The bromine atoms in this compound can participate in a variety of intermolecular interactions, including halogen bonding and π-stacking. These interactions play a crucial role in determining the crystal packing and, consequently, the physical properties of the material. unl.edu

Future research in this area will aim to:

Co-crystallization Studies: Systematically exploring the co-crystallization of this compound with other molecules can lead to the formation of new crystalline materials with tailored properties.

Polymorphism Screening: A comprehensive investigation of the polymorphic landscape of this compound is needed to identify and characterize different crystalline forms with distinct physical properties. The study of the polymorphic transformations in its isomer, 1,2,4,5-tetrabromobenzene, has revealed interesting thermosalient behavior. rsc.orgrsc.orgcnea.gob.ar

High-Pressure Studies: Investigating the behavior of this compound under high pressure can provide insights into the nature of its intermolecular interactions and may lead to the discovery of new, high-density phases with unique properties.

Understanding and controlling these intermolecular forces is key to designing materials with desired characteristics, such as specific melting points, solubilities, and mechanical properties. solubilityofthings.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。